molecular formula C8H8BrIO B2865035 4-(Bromomethyl)-1-iodo-2-methoxybenzene CAS No. 1379341-45-3

4-(Bromomethyl)-1-iodo-2-methoxybenzene

Cat. No.: B2865035
CAS No.: 1379341-45-3
M. Wt: 326.959
InChI Key: LMOHPKJDALSETL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-iodo-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-iodo-2-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzyl alcohol.

    Bromination: The benzyl alcohol is treated with phosphorus tribromide (PBr3) to form 4-(Bromomethyl)-2-methoxybenzyl bromide.

    Iodination: The bromide is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzyl alcohols, benzylamines, and benzyl cyanides.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzene ring, such as benzoic acids or benzyl alcohols.

Scientific Research Applications

4-(Bromomethyl)-1-iodo-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-methoxybenzene: Lacks the iodine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-(Bromomethyl)-1-chloro-2-methoxybenzene: Contains a chlorine substituent instead of iodine, which can affect its reactivity and applications.

    4-(Bromomethyl)-1-fluoro-2-methoxybenzene: Contains a fluorine substituent, which can influence its chemical properties and reactivity.

Uniqueness

4-(Bromomethyl)-1-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and the formation of diverse products, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(bromomethyl)-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHPKJDALSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379341-45-3
Record name 4-Iodo-3-methoxybenzyl bromide
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